奎那普利酸-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

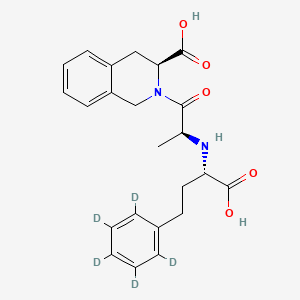

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril . It is a nonsulfhydryl ACE inhibitor, the active diacid metabolite of Quinapril . It specifically blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II and inhibits bradykinin degradation .

Molecular Structure Analysis

The molecular formula of Quinaprilat-d5 is C23H21D5N2O5 . Its molecular weight is 415.49 . The exact structure is not provided in the search results.科学研究应用

药代动力学和药物分析

- 药品和生物样本中的测定: 研究已经优化了毛细管区带电泳系统,用于分析尿液和药品中的奎那普利和奎那普利酸,证明了该方法适用于确定接受奎那普利治疗的患者体内这些化合物的方法(Prieto, Alonso, & Jiménez, 2002)。另一项研究开发了一种液相色谱法结合光度检测的方法,用于测定尿液中的奎那普利和奎那普利酸,突出了该方法在治疗监测中的效率和灵敏度 (Prieto, Alonso, Jiménez, & Blanco, 2001)。

心血管和肾脏效应

- 内皮功能和心血管疾病: 作为ACE抑制剂的奎那普利酸已被研究其对心血管疾病患者内皮和心室功能的有益影响。其与组织和血浆ACE的结合表明了一个机制,可以进一步探索使用奎那普利酸-d5进行详细的代谢和机制研究 (Culy & Jarvis, 2002)。

抗动脉粥样硬化效应的机制洞察

- 抗动脉粥样硬化效应: 奎那普利酸已显示出在活化内皮细胞中减少血管细胞黏附分子-1的表达和细胞因子产生的潜力,表明具有抗动脉粥样硬化效应。这类研究可以从使用奎那普利酸-d5来追踪这些过程中涉及的确切途径和相互作用中受益 (Ochiai et al., 2002)。

药物相互作用和药代动力学

- 药物相互作用: 研究奎那普利(以及间接地,奎那普利酸)与其他药物(如吉姆卡贝)之间的相互作用,为了解它们对降低血压的协同作用机制提供了见解。研究已经确定肾脏转运体是相互作用的关键部位,提供了一个应用奎那普利酸-d5来区分和量化这些相互作用影响的潜在领域 (Yuan et al., 2009)。

作用机制

Target of Action

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

Quinaprilat, the active metabolite of Quinapril, has a short elimination half-life of 2-3 hours . Due to slow dissociation from tissue ace, once-daily dosing is sufficient for effective ace inhibition . Quinaprilat is excreted mainly in urine .

Result of Action

The inhibition of ACE by Quinaprilat-d5 results in decreased blood pressure and improved ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of Quinaprilat-d5 to both tissue and plasma ACE .

Action Environment

The action of Quinaprilat-d5 can be influenced by various environmental factors. For instance, renal and hepatic impairment can affect the pharmacokinetics of Quinaprilat . Additionally, the efficacy of Quinaprilat-d5 can be influenced by the patient’s age and the presence of congestive heart failure .

属性

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-KKQRNKNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662183 |

Source

|

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinaprilat-d5 | |

CAS RN |

1279034-23-9 |

Source

|

| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/no-structure.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)